4-Fluor-3-(Furan-3-yl)benzoesäure

Übersicht

Beschreibung

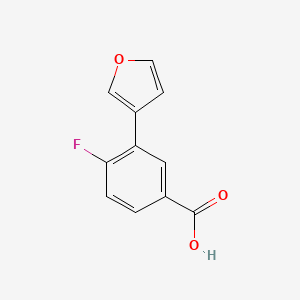

4-Fluoro-3-(furan-3-yl)benzoic acid is a useful research compound. Its molecular formula is C11H7FO3 and its molecular weight is 206.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Fluoro-3-(furan-3-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-(furan-3-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmakologische Eigenschaften

Furane und Benzofurane, die ein Fluoratom oder eine Trifluormethylgruppe tragen, ziehen aufgrund ihrer wichtigen pharmakologischen Eigenschaften große Aufmerksamkeit auf sich . Es wurde festgestellt, dass sie eine breite Palette von vorteilhaften biologischen und pharmakologischen Eigenschaften aufweisen, und infolgedessen wurden sie als Medikamente in einer Reihe unterschiedlicher Krankheitsbereiche eingesetzt .

Anti-Ulkus-Aktivität

Es wurde festgestellt, dass Furan-haltige Verbindungen eine Anti-Ulkus-Aktivität aufweisen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Medikamente zur Behandlung von Geschwüren.

Diuretische Aktivität

Es wurde festgestellt, dass Furanderivate eine diuretische Aktivität aufweisen . Diese Eigenschaft kann bei der Entwicklung neuer Diuretika genutzt werden.

Muskelrelaxierende Aktivität

Es wurde festgestellt, dass Furan-haltige Verbindungen eine muskelrelaxierende Aktivität aufweisen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Muskelrelaxantien.

Entzündungshemmende und analgetische Aktivitäten

Es wurde festgestellt, dass Furanderivate entzündungshemmende und analgetische Aktivitäten aufweisen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer entzündungshemmender und schmerzstillender Medikamente.

Antibakterielle Aktivität

Es wurde festgestellt, dass Furanderivate eine antibakterielle Aktivität aufweisen . So wurde beispielsweise eine neue Reihe von 4-[2-((5-Arylfuran-2-yl)methylen)hydrazinyl]benzonitril-Derivaten entwickelt und synthetisiert, die in-vitro-Aktivität gegen verschiedene Bakterienstämme zeigten .

Antifungale Aktivität

Es wurde festgestellt, dass Furanderivate eine antifungale Aktivität aufweisen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Antimykotika.

Anwendungen in der Biokraftstoffzelle

Furan-3-borsäure, eine verwandte Verbindung, wurde als Kupplungspartner in vielen Reaktionen verwendet, einschließlich der Herstellung eines amperometrischen Biosensors und einer Biokraftstoffzelle (BFC) für Harnsäure . Dies deutet darauf hin, dass 4-Fluor-3-(Furan-3-yl)benzoesäure möglicherweise ähnliche Anwendungen finden könnte.

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various receptors and enzymes, influencing their function .

Mode of Action

It’s worth noting that the compound might participate in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Biochemical Pathways

Result of Action

Biologische Aktivität

4-Fluoro-3-(furan-3-yl)benzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a benzoic acid core substituted with a fluorine atom and a furan ring, suggests various pharmacological properties that could be exploited in drug development.

Chemical Structure and Properties

The chemical formula for 4-Fluoro-3-(furan-3-yl)benzoic acid is . The fluorine substitution at the para position of the benzoic acid enhances its lipophilicity, potentially improving its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 180.16 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | 1261913-95-4 |

The biological activity of 4-Fluoro-3-(furan-3-yl)benzoic acid is primarily mediated through its interaction with specific enzymes and receptors. Similar compounds have shown the ability to inhibit enzymes involved in various metabolic pathways, suggesting that this compound may also exhibit similar mechanisms.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as cyclooxygenases or lipoxygenases, which are involved in inflammatory responses.

- Receptor Modulation : It may bind to specific receptors, altering their activity and leading to downstream effects on cell signaling pathways.

Biological Activities

Research indicates that 4-Fluoro-3-(furan-3-yl)benzoic acid exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

- Anticancer Properties : Investigations into the anticancer potential of benzoic acid derivatives indicate that compounds with similar structures can induce apoptosis in cancer cells. The furan ring may enhance this activity by participating in electron transfer processes.

- Anti-inflammatory Effects : Due to its structural similarities with known anti-inflammatory agents, it is hypothesized that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of 4-Fluoro-3-(furan-3-yl)benzoic acid:

Eigenschaften

IUPAC Name |

4-fluoro-3-(furan-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO3/c12-10-2-1-7(11(13)14)5-9(10)8-3-4-15-6-8/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJCKOPZOHDUOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C2=COC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.